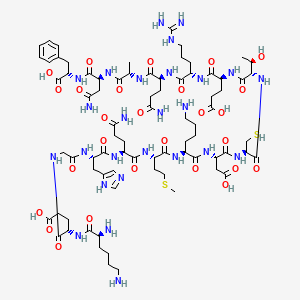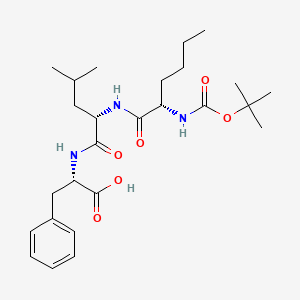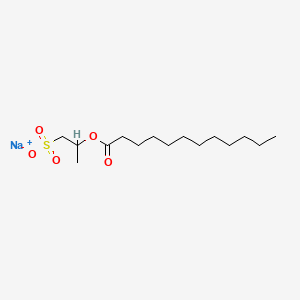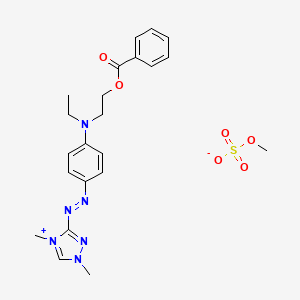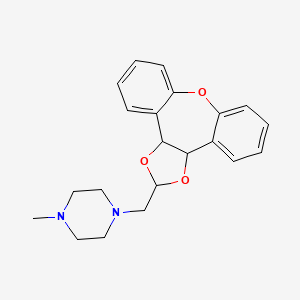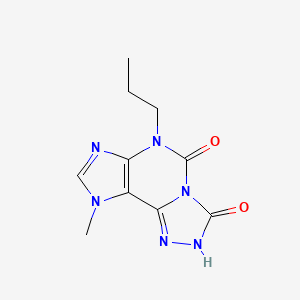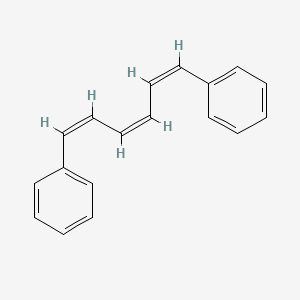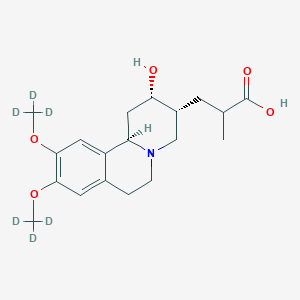
Deutetrabenazine metabolite M1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deutetrabenazine metabolite M1 is a significant compound derived from deutetrabenazine, a vesicular monoamine transporter 2 inhibitor. Deutetrabenazine is primarily used for the treatment of chorea associated with Huntington’s disease and tardive dyskinesia. The metabolite M1 plays a crucial role in the pharmacological activity of deutetrabenazine by contributing to its therapeutic effects and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deutetrabenazine metabolite M1 involves several steps, starting from the parent compound deutetrabenazine. The process typically includes:
Hydroxylation: Deutetrabenazine undergoes hydroxylation to introduce a hydroxyl group, forming an intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation, where methoxy groups are added to specific positions on the molecule.
Reduction: The final step involves the reduction of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Deutetrabenazine metabolite M1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions tailored to achieve the desired substitution pattern.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. Each product may exhibit unique pharmacological properties, making them valuable for further research and development.
科学研究应用
Deutetrabenazine metabolite M1 has a wide range of scientific research applications:
Chemistry: The compound is studied for its chemical properties and reactivity, providing insights into the behavior of similar molecules.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and neurotransmitter regulation.
Medicine: The metabolite is crucial in understanding the pharmacokinetics and pharmacodynamics of deutetrabenazine, aiding in the development of more effective treatments for neurological disorders.
Industry: In the pharmaceutical industry, this compound is used in the formulation and testing of new drugs, ensuring their safety and efficacy.
作用机制
Deutetrabenazine metabolite M1 exerts its effects by inhibiting the vesicular monoamine transporter 2, which is responsible for the uptake of neurotransmitters like dopamine into synaptic vesicles. By blocking this transporter, the metabolite reduces the levels of presynaptic dopamine, leading to decreased neurotransmitter release and alleviation of symptoms associated with hyperactive dopaminergic transmission, such as chorea in Huntington’s disease.
相似化合物的比较
Similar Compounds
Tetrabenazine: A non-deuterated analog of deutetrabenazine, used for similar therapeutic purposes but with a shorter half-life.
Valbenazine: Another vesicular monoamine transporter 2 inhibitor, used for the treatment of tardive dyskinesia with a different pharmacokinetic profile.
Uniqueness
Deutetrabenazine metabolite M1 is unique due to the presence of deuterium atoms, which slow down its metabolism and prolong its pharmacological activity. This results in less frequent dosing and improved tolerability compared to non-deuterated analogs like tetrabenazine. The enhanced stability and reduced plasma fluctuations make this compound a valuable compound in the treatment of neurological disorders.
属性
CAS 编号 |
1778697-55-4 |
|---|---|
分子式 |
C19H27NO5 |
分子量 |
355.5 g/mol |
IUPAC 名称 |
3-[(2S,3R,11bR)-2-hydroxy-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-11(19(22)23)6-13-10-20-5-4-12-7-17(24-2)18(25-3)8-14(12)15(20)9-16(13)21/h7-8,11,13,15-16,21H,4-6,9-10H2,1-3H3,(H,22,23)/t11?,13-,15-,16+/m1/s1/i2D3,3D3 |
InChI 键 |
YKUYTZDBKXGBRU-KXZLISBASA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C(=O)O)O)OC([2H])([2H])[2H] |
规范 SMILES |
CC(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




